molecular formula C23H20N2O2 B7751587 7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol

7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol

Cat. No.: B7751587
M. Wt: 356.4 g/mol
InChI Key: MKQGCHRJFARUDN-UHFFFAOYSA-N
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Description

7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with an ethoxyphenyl and a pyridinylmethyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a Friedländer synthesis, where a 2-aminobenzaldehyde derivative reacts with a ketone in the presence of an acid catalyst.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the quinoline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Additionally, it may interact with DNA, causing disruptions in replication and transcription, which can result in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the aromatic ring, known for its antimalarial properties.

    2-Phenylquinoline: Similar structure but lacks the ethoxy and pyridinylmethyl groups, used in various chemical syntheses.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics and preservatives.

Uniqueness

7-((2-Ethoxyphenyl)(pyridin-2-yl)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and pyridinylmethyl groups enhances its potential interactions with biological targets, making it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

7-[(2-ethoxyphenyl)-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-2-27-20-11-4-3-9-17(20)21(19-10-5-6-14-24-19)18-13-12-16-8-7-15-25-22(16)23(18)26/h3-15,21,26H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGCHRJFARUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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